molecular formula C18H19FN2O2S B5693274 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol

4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol

Cat. No. B5693274
M. Wt: 346.4 g/mol
InChI Key: FKQDJXNHUMUIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes combining various functional groups to achieve the desired molecular structure. For instance, the preparation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after fluoxetine, involves chemical synthesis as selective serotonin reuptake inhibitors (SSRIs) with potentially improved profiles, suggesting a methodological framework that could be adapted for synthesizing our compound of interest (Dorsey et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds within this class can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was determined, showcasing the potential approach to understanding the molecular configuration of our target compound (Xu Liang).

Chemical Reactions and Properties

Chemical reactions involving the compound likely include interactions with various reagents and conditions that affect its functional groups, particularly the piperazine ring and the fluorophenyl moiety. The synthesis and biological evaluation of similar compounds provide insights into the reactivity and potential biological activity of these molecules (Hsin et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are essential for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure and can be predicted or measured through various physicochemical experiments.

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, acidity or basicity, and photostability, are crucial for determining the compound's utility in chemical synthesis and potential applications in drug design. The interaction of similar compounds with biological targets, such as serotonin receptors or dopamine transporters, provides a basis for investigating the chemical properties and mechanism of action of our compound of interest (Banala et al., 2011).

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-hydroxy-3-methoxyphenyl)methanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-23-17-12-13(6-7-16(17)22)18(24)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12,22H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQDJXNHUMUIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.